molecular formula C23H27ClFNO2 B14681132 4'-Fluoro-4-(4-methyl-2-(4-methoxyphenyl)-1,2,3,6-tetrahydro-1-pyridyl)butyrophenone HCl CAS No. 33345-73-2

4'-Fluoro-4-(4-methyl-2-(4-methoxyphenyl)-1,2,3,6-tetrahydro-1-pyridyl)butyrophenone HCl

Cat. No.: B14681132
CAS No.: 33345-73-2
M. Wt: 403.9 g/mol
InChI Key: URULGKFQJTZPRC-UHFFFAOYSA-N
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Description

4’-Fluoro-4-(4-methyl-2-(4-methoxyphenyl)-1,2,3,6-tetrahydro-1-pyridyl)butyrophenone HCl is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorinated benzene ring, a methoxyphenyl group, and a tetrahydropyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-4-(4-methyl-2-(4-methoxyphenyl)-1,2,3,6-tetrahydro-1-pyridyl)butyrophenone HCl typically involves multiple steps, including the formation of the tetrahydropyridine ring and the introduction of the fluorine and methoxy groups. Common synthetic routes may involve:

    Formation of the Tetrahydropyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorine Group: Fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Introduction of the Methoxy Group: Methoxylation reactions using reagents like sodium methoxide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-4-(4-methyl-2-(4-methoxyphenyl)-1,2,3,6-tetrahydro-1-pyridyl)butyrophenone HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Fluoro-4-(4-methyl-2-(4-methoxyphenyl)-1,2,3,6-tetrahydro-1-pyridyl)butyrophenone HCl has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as a receptor modulator.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4’-Fluoro-4-(4-methyl-2-(4-methoxyphenyl)-1,2,3,6-tetrahydro-1-pyridyl)butyrophenone HCl involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzylamine
  • 4-Methoxyphenylacetic acid
  • 1,2,3,6-Tetrahydropyridine derivatives

Uniqueness

4’-Fluoro-4-(4-methyl-2-(4-methoxyphenyl)-1,2,3,6-tetrahydro-1-pyridyl)butyrophenone HCl is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

33345-73-2

Molecular Formula

C23H27ClFNO2

Molecular Weight

403.9 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-[2-(4-methoxyphenyl)-4-methyl-3,6-dihydro-2H-pyridin-1-yl]butan-1-one;hydrochloride

InChI

InChI=1S/C23H26FNO2.ClH/c1-17-13-15-25(22(16-17)18-7-11-21(27-2)12-8-18)14-3-4-23(26)19-5-9-20(24)10-6-19;/h5-13,22H,3-4,14-16H2,1-2H3;1H

InChI Key

URULGKFQJTZPRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CCN(C(C1)C2=CC=C(C=C2)OC)CCCC(=O)C3=CC=C(C=C3)F.Cl

Origin of Product

United States

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